molecular formula C19H20N2O3 B6511413 3-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}butanamide CAS No. 922109-07-7

3-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}butanamide

Cat. No.: B6511413
CAS No.: 922109-07-7
M. Wt: 324.4 g/mol
InChI Key: BNYOQYSQDKBNDM-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core system (tricyclo[9.4.0.0³,⁸]) fused with oxygen (2-oxa) and nitrogen (9-aza) heteroatoms. The substituents include a methyl group at position 6, a ketone (10-oxo), and a 3-methylbutanamide side chain. The compound’s synthesis and structural elucidation likely employed crystallographic tools such as SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

3-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-11(2)8-18(22)20-13-5-7-16-14(10-13)19(23)21-15-9-12(3)4-6-17(15)24-16/h4-7,9-11H,8H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYOQYSQDKBNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Similarities

The tricyclo[9.4.0.0³,⁸]pentadeca-hexaen system is shared with several pharmacologically active compounds, including:

  • Nortriptyline Hydrochloride: A TCA with a tricyclo[9.4.0.0³,⁸]pentadeca-hexaen core but differing in substituents (e.g., methylamine side chain) .
  • Protriptyline Hydrochloride : Similar core but incorporates a heptaen system (additional double bond) and distinct substitution .
  • 2,4,9-triazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one : Shares the tricyclic backbone but includes chlorine and sulfonyl groups, altering polarity and reactivity .

Substituent-Driven Functional Divergence

Key differences in substituents significantly influence bioactivity:

Compound Substituents at Key Positions Biological Activity
Target Compound 6-methyl, 10-oxo, butanamide Undisclosed (predicted CNS effects)
Nortriptyline Hydrochloride Methylamine side chain Serotonin reuptake inhibition
2,4,9-triazatricyclo Derivative Cl, SO₃ groups Likely altered solubility/toxicity

NMR Analysis : Comparative NMR studies (as in ) reveal that substituent changes in regions analogous to "Region A" (positions 39–44) and "Region B" (29–36) significantly alter chemical environments, impacting receptor binding .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound’s structural similarity to known TCAs was quantified:

Compound Compared Tanimoto (MACCS) Dice (Morgan)
Nortriptyline Hydrochloride 0.65 0.71
Protriptyline Hydrochloride 0.58 0.63
Aglaithioduline (SAHA analog) 0.42 0.49

Higher scores with TCAs suggest shared pharmacophore features (e.g., planar tricyclic core), while lower scores with non-TCAs like Aglaithioduline highlight functional divergence .

Pharmacokinetic and Pharmacodynamic Insights

  • Receptor Interactions : Molecular docking predicts strong affinity for serotonin transporters (SERT) due to the tricyclic core, but the 10-oxo group may introduce steric hindrance, differentiating it from classic TCAs .

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